
3-(Pyrrolidin-1-yl)propanoic acid
説明
3-(Pyrrolidin-1-yl)propanoic acid, also known as 3-PYRROLIDIN-1-YL-PROPIONIC ACID HCL, has the chemical formula C7H13NO2 and a molecular weight of 143.18 . It is used to prepare acylaminophenothiazines as neuroprotective agents .
Synthesis Analysis
The synthesis of 3-(Pyrrolidin-1-yl)propanoic acid involves several steps . First, 3-Pyrrolidone is synthesized using pyrrolidine and ketone base as raw materials, under alkaline catalytic conditions. Then, the carbonyl group of 3-Pyrrolidone is reduced in the presence of hydrogen using lithium aluminum hydride or a similar reducing agent to obtain 3-Pyrrolidin-1-ol .Molecular Structure Analysis
The molecular structure of 3-(Pyrrolidin-1-yl)propanoic acid is characterized by a five-membered pyrrolidine ring . The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
3-(Pyrrolidin-1-yl)propanoic acid has a predicted density of 1.114±0.06 g/cm3, a melting point of 162-172°C, and a predicted boiling point of 263.7±23.0 °C .科学的研究の応用
Drug Discovery
The five-membered pyrrolidine ring, which is a part of the “3-(Pyrrolidin-1-yl)propanoic acid” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Biological Activity
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The structure-activity relationship (SAR) of these compounds has been studied, highlighting how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Synthetic Strategies
The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, and the reaction conditions have been reported . Alternatively, functionalization of preformed pyrrolidine rings, such as proline derivatives, can also be carried out .
Physicochemical Parameters
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Antimicrobial Effect
Aqueous Lutrol® F127 system comprising N-methylpyrrolidin-2-one (NMP) showed an antimicrobial effect against S. aureus, E. coli, and C. albicans in a dose-dependent manner with respect to NMP .
Coordination Polymers
3-Pyridinepropionic acid (PPA), a similar compound to “3-(Pyrrolidin-1-yl)propanoic acid”, has been used in the preparation of new coordination polymers of Ag, Cu, and Zn .
Safety and Hazards
3-(Pyrrolidin-1-yl)propanoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate personal protective equipment such as gloves and goggles .
Relevant Papers Relevant papers on 3-(Pyrrolidin-1-yl)propanoic acid can be found at the following links . These papers may provide more detailed information on the compound’s properties, synthesis, and applications.
特性
IUPAC Name |
3-pyrrolidin-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)3-6-8-4-1-2-5-8/h1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSKDXVJFXXUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-yl)propanoic acid | |
CAS RN |
76234-38-3 | |
| Record name | 3-(1-Pyrrolidinyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(methylamino)carbonyl]phenyl}nicotinamide](/img/structure/B349939.png)
![2,2-dimethyl-N-[2-methyl-3-(propionylamino)phenyl]propanamide](/img/structure/B349944.png)
![4-fluoro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349947.png)
![3,5-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B349971.png)
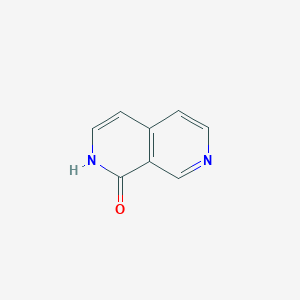
![3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol](/img/structure/B350009.png)
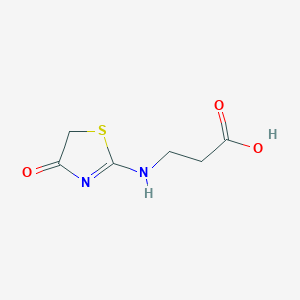
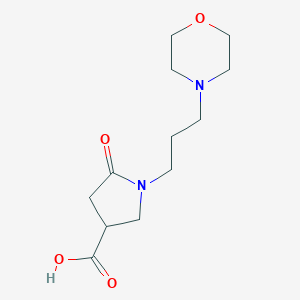
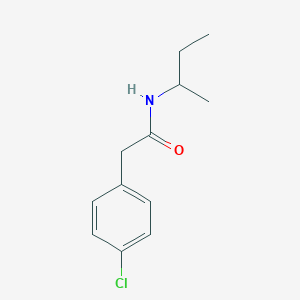
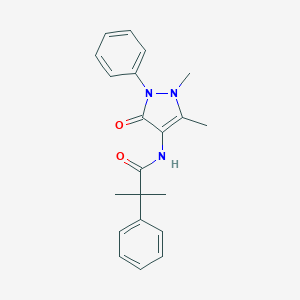



![N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B350135.png)